Summary of the Application: BIX02189 is a potent and selective MEK5 inhibitor . It has been used in cancer research, particularly in the study of lung cancer .
Methods of Application: In these studies, BIX02189 is typically administered to cancer cells in vitro or in vivo. For instance, in a study on lung cancer, BIX02189 was used to treat human A549 lung cancer cells .
Summary of the Application: BIX02189 has also been used in diabetes research . .
Summary of the Application: BIX02189 has been mentioned in the context of atherosclerosis research . .
Summary of the Application: BIX02189 has been used in neurodegenerative diseases research . .
Summary of the Application: BIX02189 has been mentioned in the context of cardiovascular diseases research . .
Summary of the Application: BIX02189 has been used in fibrosis research, particularly in the study of lung fibrosis . It has been shown that BIX02189 attenuates acetylcholine and TGF-β1-mediated ERK5 signaling, reducing the contractility of lung fibroblasts present in clinical samples from patients with chronic obstructive pulmonary disease (COPD), which suggests prevention of airway remodeling .
Methods of Application: In these studies, BIX02189 is typically administered to fibroblasts in vitro. For instance, in a study on lung fibrosis, BIX02189 was used to treat human lung fibroblasts .
Results or Outcomes: The treatment with BIX02189 resulted in the attenuation of fibrotic processes mediated via TGF-β–ERK5 interaction .
Summary of the Application: BIX02189 has been used in inflammation research . .
Summary of the Application: BIX02189 has been mentioned in the context of autoimmune diseases research . .
Summary of the Application: BIX02189 has been used in aging research . .
BIX02189 is a selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5) and extracellular signal-regulated kinase 5 (ERK5), with an impressive inhibitory concentration (IC50) of 1.5 nM for MEK5 and 59 nM for ERK5. This compound belongs to the indolinone class of kinase inhibitors and has been shown to selectively inhibit the catalytic activity of MEK5 without affecting closely related kinases such as MEK1, MEK2, ERK2, and c-Jun N-terminal kinase 2 (JNK2) . BIX02189 has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant signaling through the MEK5/ERK5 pathway.
BIX02189 functions by selectively inhibiting the phosphorylation of MEK5, which subsequently prevents the activation of ERK5. In vitro studies have demonstrated that treatment with BIX02189 leads to a significant reduction in ERK5 phosphorylation in cell lines such as HeLa and HEK293 . The compound's mechanism of action primarily revolves around its ability to disrupt the signaling cascade initiated by upstream growth factors, which typically activate MEK5 and ERK5.
BIX02189 exhibits notable biological effects, particularly in cellular models. It has been shown to inhibit the transcription of downstream targets such as myocyte enhancer factor 2C (MEF2C) in HeLa and HEK293 cells. Additionally, in a three-dimensional lymphangiogenic sprouting assay, BIX02189 effectively inhibited lymphangiogenic sprouting at concentrations as low as 1 μM . Furthermore, studies indicate that BIX02189 can modulate inflammatory responses and fibrosis in animal models, suggesting its potential utility in treating conditions like pulmonary fibrosis .
The synthesis of BIX02189 involves multi-step organic reactions typical for indolinone derivatives. While specific synthetic routes are often proprietary or not extensively detailed in literature, it generally includes steps such as cyclization reactions to form the indolinone core, followed by functionalization to introduce substituents that enhance selectivity for MEK5. Researchers have identified several synthetic pathways leading to BIX02189's development, emphasizing its structure-activity relationship within the indolinone class .
BIX02189 has potential applications in various fields including:
Interaction studies have revealed that BIX02189 not only inhibits MEK5 but also affects downstream signaling pathways involving ERK5. For example, treatment with BIX02189 has been shown to alter differentiation markers in acute myeloid leukemia cells when combined with other agents like 1,25-dihydroxyvitamin D3 . Furthermore, compensatory activation of ERK1/2 has been observed when ERK5 is inhibited by BIX02189, indicating complex feedback mechanisms within MAPK signaling pathways .
BIX02189 is part of a broader class of kinase inhibitors that target similar pathways. Here are some comparable compounds:
Compound | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BIX02188 | MEK5 | ~10 | Structural analog with slightly lower potency than BIX02189 |
XMD8-92 | ERK5 | ~50 | Directly inhibits ERK5 auto-phosphorylation |
PD98059 | MEK1/2 | ~10 | Non-selective inhibitor affecting multiple MAPKs |
U0126 | MEK1/2 | ~100 | Another non-selective MEK inhibitor |
BIX02189 stands out due to its high selectivity for MEK5 over other kinases, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in various biological contexts .